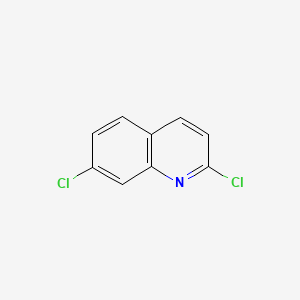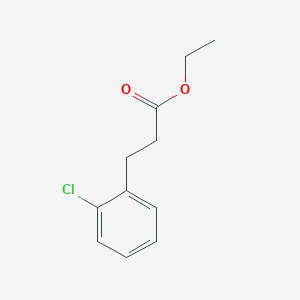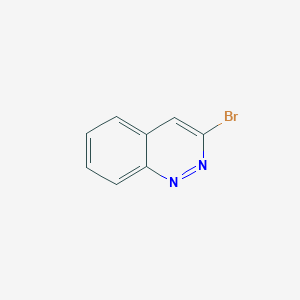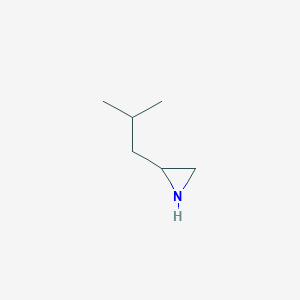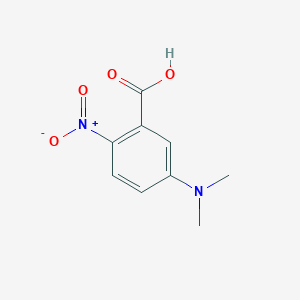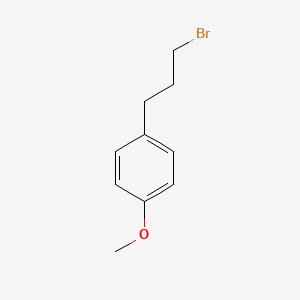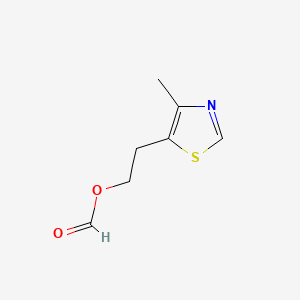![molecular formula C8H7ClN4O2 B1602108 Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate CAS No. 99951-90-3](/img/structure/B1602108.png)
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Overview
Description
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate is a synthetic compound consisting of a five-membered ring with one nitrogen atom and four carbon atoms. It was first synthesized in 1974 by a research group at the University of Tokyo. Since then, it has been studied extensively and has been used in various scientific applications. This compound has also been used in laboratory experiments in order to understand its biochemical and physiological effects.
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It shows promise in treating neurodegenerative diseases by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The derivatives of this compound have been evaluated using cell viability assays, ELISA, qRT-PCR, western blotting, and molecular docking, indicating significant potential in reducing neuronal death .
Antimicrobial Activity
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate derivatives have been synthesized and shown to possess antimicrobial properties. These compounds have been tested against various microorganisms, suggesting their use in developing new antimicrobial drugs .
Antimalarial Activity
Derivatives of this compound have been used as reactants for the synthesis of inhibitors with antimalarial activity. This application is crucial given the ongoing need for new treatments against resistant strains of malaria .
Pharmacological Activity in HIV Treatment
The compound has been involved in studies related to binding to HIV TAR RNA, which is significant for understanding the pharmacological activity and developing treatments for HIV .
Inverse Agonists for RORγt
The compound’s derivatives act as inverse agonists for RORγt, a nuclear receptor involved in the regulation of immune and inflammatory processes. This application is important for conditions like autoimmune diseases .
Inhibitors for JAK1 and JAK2
These enzymes are targets for the treatment of various diseases, including myeloproliferative disorders, and the compound’s derivatives have shown activity as inhibitors .
Cardiovascular Disorders
Derivatives of Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate have been utilized in the treatment of cardiovascular disorders, highlighting their versatility and potential in therapeutic applications .
Type 2 Diabetes Treatment
The compound’s derivatives have been implicated in the treatment of type 2 diabetes, which is a significant area of research given the global prevalence of the disease .
Mechanism of Action
Target of Action
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate primarily targets ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues . This interaction leads to changes in the proteins’ function, affecting the cellular responses to stress.
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to neurodegenerative diseases. The NF-kB pathway regulates the immune response to infection. Inhibition of these pathways by the compound can lead to neuroprotective and anti-inflammatory effects .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The efficacy and stability of Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate can be influenced by various environmental factors. For instance, the temperature at which the reaction occurs can affect the yield and regioselectivity of the compound
properties
IUPAC Name |
ethyl 5-chloro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-7(14)5-3-6(9)13-4-10-12-8(13)11-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOZJESYNNZNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=NN=CN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564702 | |
| Record name | Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
CAS RN |
99951-90-3 | |
| Record name | Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

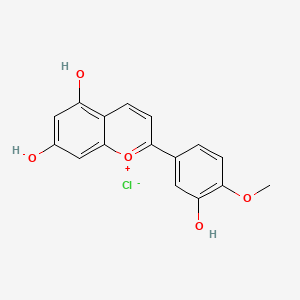
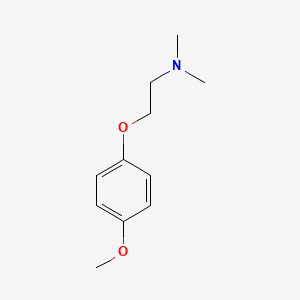
![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)

